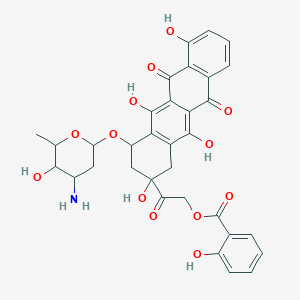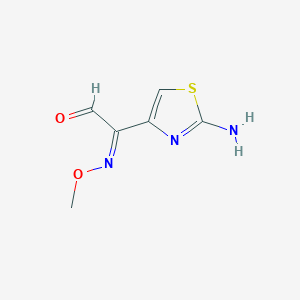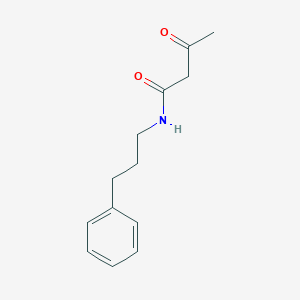
3-oxo-N-(3-phenylpropyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-oxo-N-(3-phenylpropyl)butanamide, also known as phenylpiracetam, is a nootropic drug that has gained popularity in recent years due to its potential cognitive enhancing effects. It belongs to the racetam family of drugs and is structurally similar to piracetam. In
Mécanisme D'action
The exact mechanism of action of 3-oxo-N-(3-phenylpropyl)butanamidetam is not fully understood. It is believed to enhance cholinergic and glutamatergic neurotransmission, which are involved in memory and learning. It may also increase dopamine and norepinephrine levels in the brain, which are involved in attention and motivation.
Effets Biochimiques Et Physiologiques
Phenylpiracetam has been shown to increase cerebral blood flow and oxygen consumption in animal studies. It may also increase glucose metabolism in the brain, which is important for energy production. It has been shown to have anti-amnesic and anti-inflammatory effects in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-oxo-N-(3-phenylpropyl)butanamidetam in lab experiments is its potential cognitive enhancing effects. It may improve memory, learning, and attention in animal models, which could be useful in studying cognitive function. However, one limitation is that the exact mechanism of action is not fully understood, which could make it difficult to interpret results.
Orientations Futures
There are several future directions for research on 3-oxo-N-(3-phenylpropyl)butanamidetam. One area of interest is its potential use in treating cognitive impairment in Alzheimer's disease and other neurodegenerative disorders. Another area of interest is its potential use in enhancing cognitive function in healthy individuals, such as students or athletes. Additionally, further research is needed to fully understand the mechanism of action of 3-oxo-N-(3-phenylpropyl)butanamidetam and its effects on brain function.
Méthodes De Synthèse
The synthesis of 3-oxo-N-(3-phenylpropyl)butanamide involves the reaction of 4-phenyl-2-pyrrolidone with bromine and potassium hydroxide to form 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide. This compound is then reacted with 3-chloropropionyl chloride to form 3-oxo-N-(3-phenylpropyl)butanamide.
Applications De Recherche Scientifique
Phenylpiracetam has been studied for its potential cognitive enhancing effects. It has been shown to improve memory, learning, and attention in animal studies. In human studies, it has been shown to improve cognitive function in patients with cognitive impairment due to stroke, traumatic brain injury, or encephalopathy.
Propriétés
Numéro CAS |
112369-47-8 |
|---|---|
Nom du produit |
3-oxo-N-(3-phenylpropyl)butanamide |
Formule moléculaire |
C13H17NO2 |
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
3-oxo-N-(3-phenylpropyl)butanamide |
InChI |
InChI=1S/C13H17NO2/c1-11(15)10-13(16)14-9-5-8-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3,(H,14,16) |
Clé InChI |
XXOBEWUNERKREQ-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)NCCCC1=CC=CC=C1 |
SMILES canonique |
CC(=O)CC(=O)NCCCC1=CC=CC=C1 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



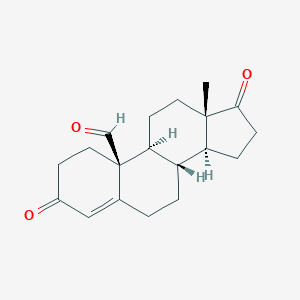
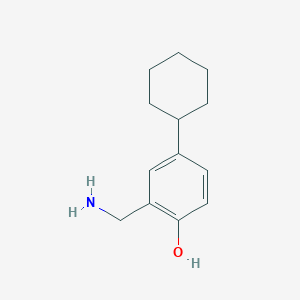
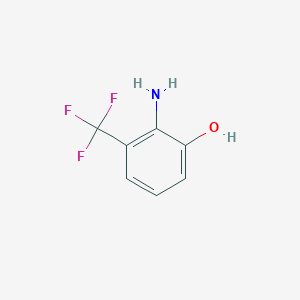
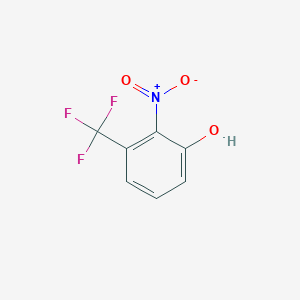
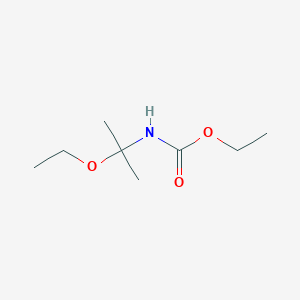
![(7S,8S)-5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8H-isochromen-6-one](/img/structure/B45073.png)
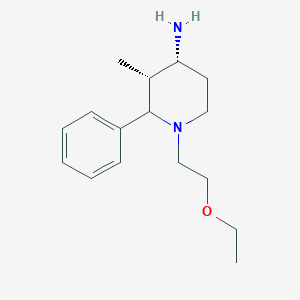
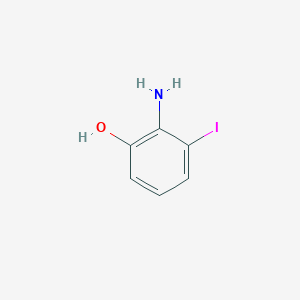
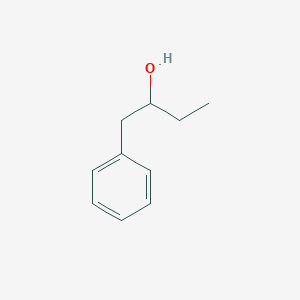
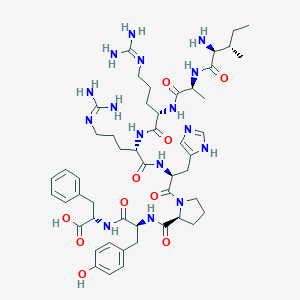
![Propanoic acid, 2-methyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothia](/img/structure/B45088.png)
![1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride](/img/structure/B45096.png)
